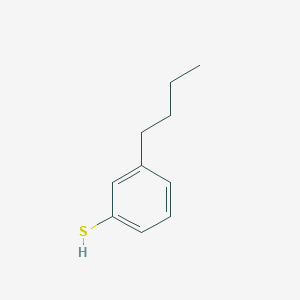

3-n-Butylbenzenethiol

Description

3-n-Butylbenzenethiol (C₁₀H₁₄S) is an aromatic thiol characterized by a benzene ring substituted with a sulfhydryl (-SH) group and an n-butyl chain at the third position. It is primarily utilized in organic synthesis, agrochemical intermediates, and as a ligand in coordination chemistry.

Propriétés

IUPAC Name |

3-butylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8,11H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVIODAMAHTWHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=CC=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601799 | |

| Record name | 3-Butylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16325-89-6 | |

| Record name | 3-Butylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-n-Butylbenzenethiol can be synthesized through various methods, including:

Electrophilic Aromatic Substitution:

Nucleophilic Substitution: Another approach involves the reaction of a butyl halide with benzenethiol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods: Industrial production of 3-n-Butylbenzenethiol often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high efficiency and purity, utilizing advanced catalytic systems and reaction conditions to minimize by-products and maximize yield.

Types of Reactions:

Oxidation: 3-n-Butylbenzenethiol can undergo oxidation reactions to form sulfonic acids or disulfides.

Reduction: The compound can be reduced to form the corresponding butylbenzene.

Substitution: 3-n-Butylbenzenethiol can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed:

Oxidation: Sulfonic acids, disulfides

Reduction: Butylbenzene

Substitution: Various substituted benzenes depending on the nucleophile used

Applications De Recherche Scientifique

3-n-Butylbenzenethiol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

Industry: The compound is used in the production of specialty chemicals, including fragrances, flavors, and polymers.

Mécanisme D'action

The mechanism of action of 3-n-Butylbenzenethiol involves its interaction with molecular targets through its thiol group. The sulfur atom in the thiol group can form strong bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and proteins, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Key Observations :

- Boiling Point : The n-butyl chain in 3-n-Butylbenzenethiol increases molecular weight and van der Waals forces, resulting in a higher boiling point compared to simpler analogs like benzenethiol .

- Acidity : Alkyl substituents slightly reduce thiol acidity. For example, benzenethiol (pKa 6.5) is marginally more acidic than 3-n-Butylbenzenethiol (pKa ~6.5–7.0) due to electron-donating effects of the alkyl group .

Benzenethiol (C₆H₅SH)

- Reactivity : Highly reactive in nucleophilic substitutions and metal coordination (e.g., forming metal-thiolate complexes).

- Applications : Used in polymer stabilization and as a precursor for pharmaceuticals. Its simpler structure allows for easier synthesis but limits functional versatility compared to alkylated derivatives .

4-Methylbenzenethiol

- Reactivity : The methyl group enhances steric hindrance, reducing reaction rates in bulky electrophilic substitutions.

- Applications : Preferred in asymmetric synthesis where steric control is critical.

3-n-Butylbenzenethiol

- Reactivity: The n-butyl chain provides lipophilicity, making it ideal for reactions in non-polar solvents. It also stabilizes radicals in polymerization processes.

- Applications : Widely used in agrochemicals (e.g., pesticide additives) and as a ligand in catalysis for transition metals like palladium .

Activité Biologique

3-n-Butylbenzenethiol, a member of the thiol class of compounds, is recognized for its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and implications for therapeutic applications, supported by data tables and case studies.

3-n-Butylbenzenethiol is characterized by its thiol (-SH) group, which plays a crucial role in its biological activity. The compound's structure allows it to interact with various biological targets, including enzymes and proteins.

The biological activity of 3-n-Butylbenzenethiol primarily stems from its ability to form strong bonds with metal ions and electrophilic species due to the presence of the sulfur atom in the thiol group. This interaction can modulate enzyme activity and influence various biochemical pathways:

- Enzyme Interaction : The thiol group can act as a nucleophile, participating in redox reactions and influencing enzyme conformation.

- Metal Ion Binding : The compound can chelate metal ions, potentially affecting metal-dependent enzyme activities.

Antioxidant Properties

Research indicates that 3-n-Butylbenzenethiol exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

| Study | Findings |

|---|---|

| Dreiem et al. (2002) | Indicated that n-butylbenzene caused the formation of reactive oxygen species (ROS) in rat cerebellar cells at concentrations above 313 µM. |

| Izumi et al. (2005) | Reported increased liver enzyme activity in rats exposed to n-butylbenzene, suggesting a potential adaptive response to oxidative stress. |

Cytotoxicity

The cytotoxic effects of 3-n-Butylbenzenethiol have been documented in various studies. For instance, it has been shown to induce apoptosis in specific cell lines at elevated concentrations.

| Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|

| Rat Cerebellar Cells | >313 | Increased ROS formation and cytotoxicity |

| Human Neutrophils | >200 | Induced apoptosis |

Case Study 1: Liver Toxicity in Rats

A study conducted by Izumi et al. (2005) examined the effects of n-butylbenzene on liver function in rats. The study found that doses of 300 mg/kg/day led to hepatocellular hypertrophy and increased liver weights, indicating potential liver toxicity.

Case Study 2: Antimicrobial Activity

Research has indicated that derivatives of 3-n-Butylbenzenethiol possess antimicrobial properties. For example, studies on related compounds have shown effectiveness against various pathogens, suggesting potential applications in pharmaceuticals.

Applications in Medicine

The ongoing research into 3-n-Butylbenzenethiol highlights its potential applications:

- Drug Development : The compound's interactions with biological molecules may lead to the development of novel therapeutic agents.

- Antioxidant Therapies : Its antioxidant properties suggest possible uses in treating oxidative stress-related conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.